molecular formula C28H28N2O4 B10865436 10-(Cyclohexylcarbonyl)-3,11-DI(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

10-(Cyclohexylcarbonyl)-3,11-DI(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B10865436
M. Wt: 456.5 g/mol
InChI Key: CEWCHTYZVFNZSG-UHFFFAOYSA-N
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Description

10-(Cyclohexylcarbonyl)-3,11-DI(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclohexylcarbonyl group and two furan rings, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Cyclohexylcarbonyl)-3,11-DI(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in a solvent such as 2-propanol. The reaction is carried out under reflux conditions with a catalytic amount of acetic acid . The process involves sequential addition of reagents, starting with the reflux of dimedone with o-phenylenediamine in 2-propanol, followed by the addition of the aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave activation has been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

10-(Cyclohexylcarbonyl)-3,11-DI(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

10-(Cyclohexylcarbonyl)-3,11-DI(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(Cyclohexylcarbonyl)-3,11-DI(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.

Comparison with Similar Compounds

10-(Cyclohexylcarbonyl)-3,11-DI(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one can be compared with other similar compounds such as:

    Clozepene: An anxiolytic agent with a similar dibenzo diazepine structure.

    Dibenzepine: An antidepressant with a tricyclic structure.

    Pirenzepine: A drug used for ulcer treatment with a related chemical framework.

The uniqueness of this compound lies in its specific functional groups and the presence of furan rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

5-(cyclohexanecarbonyl)-6,9-bis(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O4/c31-23-17-19(24-12-6-14-33-24)16-21-26(23)27(25-13-7-15-34-25)30(22-11-5-4-10-20(22)29-21)28(32)18-8-2-1-3-9-18/h4-7,10-15,18-19,27,29H,1-3,8-9,16-17H2

InChI Key

CEWCHTYZVFNZSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=CO6

Origin of Product

United States

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